5-Bromo Substitution: Electronic & Steric Differentiation
The 5-bromo substituent on the pyridine ring of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol imparts substantially different electronic and steric properties compared to non-halogenated (1-(pyridin-2-yl)pyrrolidin-2-yl)methanol or the 5-chloro analog. While direct comparative activity data for these specific compounds is not available in public repositories, class-level inference from related pyrrolidine-pyridine series indicates that halogen substitution at the 5-position critically modulates target binding. Specifically, the bromine atom provides a larger van der Waals radius (1.85 Å) versus chlorine (1.75 Å) and hydrogen (1.20 Å), as well as distinct electronegativity and polarizability, which directly impact interactions within hydrophobic binding pockets [1]. This structural differentiation is essential for procurement decisions where the brominated analog is specified as a key intermediate in patented synthetic routes [2].
| Evidence Dimension | Atomic van der Waals radius (substituent size) |
|---|---|
| Target Compound Data | 1.85 Å (Br) |
| Comparator Or Baseline | 1.75 Å (Cl), 1.20 Å (H) |
| Quantified Difference | Br is 0.10 Å larger than Cl; 0.65 Å larger than H |
| Conditions | Periodic table / structural analysis |
Why This Matters
The bromine atom provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences binding site occupancy in biological targets, making the compound uniquely valuable as a late-stage functionalization intermediate compared to chloro or des-halogeno analogs.
- [1] Mantina, M., et al. (2009). Consistent van der Waals Radii for the Whole Main Group. Journal of Physical Chemistry A, 113(19), 5806-5812. doi:10.1021/jp8111556 View Source
- [2] Hoffmann-La Roche AG. (2013). Novel pyrrolidine derivatives. European Patent EP2814822B1. Available at: https://patents.google.com/patent/EP2814822B1 View Source
